5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the family of oxadiazoles and pyrazines. This compound is characterized by its unique structural features, which include a fused oxadiazole and pyrazine ring system. The presence of diethoxy groups enhances its chemical properties and potential applications in various fields.
The synthesis and study of 5,6-diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine have been documented in various scientific literature, particularly focusing on its synthesis methods and biological activities. Research indicates that derivatives of this compound exhibit significant pharmacological properties, including potential use as mitochondrial uncouplers and in anti-inflammatory applications .
This compound is classified under:
The synthesis of 5,6-diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine can be achieved through various methods, primarily involving the reaction of appropriate precursors under controlled conditions. One common approach involves the use of 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine as an intermediate. This compound can be synthesized by:
The reaction conditions typically involve heating under reflux to facilitate the substitution reaction while ensuring that the environment is anhydrous to prevent hydrolysis of the ether groups. The final product can be purified using column chromatography or recrystallization techniques.
The molecular structure of 5,6-diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine consists of a pyrazine ring fused with an oxadiazole ring. The diethoxy groups are attached to the 5 and 6 positions of the oxadiazole moiety.
5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine can participate in several chemical reactions due to its functional groups:
Reactions involving this compound are typically carried out in polar solvents to stabilize intermediates formed during nucleophilic attacks. Reaction monitoring can be performed using thin-layer chromatography or spectroscopic techniques.
The mechanism of action for compounds like 5,6-diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine often involves modulation of mitochondrial function. It is hypothesized that these compounds act as mitochondrial uncouplers:
Studies have shown that related compounds exhibit significant changes in cellular respiration rates when tested on cell lines such as L6 rat myoblasts. The effectiveness is often quantified by measuring changes in oxygen consumption rates.
Relevant analyses such as melting point determination and spectroscopic characterization (NMR and IR spectroscopy) provide insights into its purity and structural integrity.
5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine has several potential applications:
The ongoing research into this compound highlights its versatility and significance in various scientific domains.
Heterocyclic compounds represent a cornerstone of modern medicinal chemistry, constituting approximately 75% of clinically approved small-molecule pharmaceuticals [10]. These structurally diverse molecules—characterized by rings containing heteroatoms such as nitrogen, oxygen, or sulfur—provide essential scaffolds that enable precise interactions with biological targets. Their significance stems from the ability to fine-tune electronic properties, three-dimensional geometry, and intermolecular binding capabilities through strategic heteroatom placement and substitution patterns [5] [9]. Nitrogen-containing heterocycles, in particular, demonstrate exceptional versatility in drug design due to their capacity to engage in hydrogen bonding, dipole-dipole interactions, and π-stacking, often mimicking endogenous substrates or cofactors .
Within this diverse chemical landscape, fused bicyclic heterocycles have emerged as privileged structures for targeting complex disease mechanisms. The [1,2,5]oxadiazolo[3,4-b]pyrazine system exemplifies this trend—a nitrogen-rich, electron-deficient framework that combines a 1,2,5-oxadiazole (furazan) ring with a pyrazine ring [2] [6]. This compact, planar architecture exhibits remarkable thermal stability and predictable regiochemistry for functionalization, serving as an adaptable template for structure-activity relationship (SAR) explorations [6] [8]. The electron-withdrawing nature of this fused system significantly influences attached substituents; for instance, aniline derivatives conjugated to this core exhibit unexpectedly acidic N-H protons (predicted pKa < 5), enabling protonophoric activity critical to mitochondrial uncoupling [2]. This intrinsic electronic modulation, coupled with the synthetic accessibility of disubstituted derivatives, positions oxadiazolopyrazines as a platform for developing targeted therapies against metabolically complex conditions like nonalcoholic steatohepatitis (NASH) and chemokine-mediated inflammatory disorders [2] [4].
[1,2,5]Oxadiazolo[3,4-b]pyrazine derivatives have demonstrated significant therapeutic potential across multiple disease domains, primarily through their ability to modulate critical biological pathways. The most extensively documented application lies in mitochondrial uncoupling for metabolic disorders. Mitochondrial protonophores dissipate the proton gradient across the inner mitochondrial membrane, uncoupling nutrient oxidation from adenosine triphosphate (ATP) production. This process increases energy expenditure, reduces reactive oxygen species (ROS) generation, and enhances substrate utilization—effects highly relevant for treating metabolic syndrome and fatty liver diseases [2]. The lead compound BAM15 (5,6-bis(4-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine) exemplifies this mechanism, acting as a potent mitochondrial uncoupler (EC₅₀ = 190 nM in L6 myoblasts) that selectively depolarizes mitochondria without affecting the plasma membrane potential—a critical safety advantage over earlier uncouplers like 2,4-dinitrophenol (DNP) [2].
Table 1: Therapeutic Applications of [1,2,5]Oxadiazolo[3,4-b]Pyrazine Derivatives
Therapeutic Area | Representative Compound | Key Biological Activity | Reference |
---|---|---|---|
Mitochondrial Uncoupling | BAM15 | Selective mitochondrial protonophore; reduces liver triglycerides, inflammation, and fibrosis in NASH models | [2] |
Mitochondrial Uncoupling | Compound 10b | Improves insulin sensitivity and reduces hepatic steatosis; EC₅₀ = 190 nM | [2] |
CCR5 Inhibition | Compound 3ad | Intracellular allosteric CCR5 antagonist (IC₅₀ = 1.09 μM); >30-fold selectivity over CCR2 | [4] |
Anticancer | Niclosamide analogues | Mitochondrial uncoupling combined with STAT3/Wnt/PKA pathway inhibition | [2] |
Beyond metabolic diseases, recent studies reveal these derivatives as potent allosteric inhibitors targeting intracellular domains of G protein-coupled receptors (GPCRs). Specifically, disubstituted [1,2,5]oxadiazolo[3,4-b]pyrazines have been engineered to bind an intracellular pocket of C-C chemokine receptor type 5 (CCR5), a receptor pivotal in inflammation, HIV entry, and cancer metastasis [4]. Compound 3ad demonstrates sub-micromolar inhibition (IC₅₀ = 1.09 μM) with exceptional selectivity (>30-fold over CCR2), validated through molecular dynamics simulations and competition assays with Gαq11 mimetics. This intracellular binding mode circumvents limitations of extracellular antagonists like maraviroc, offering potential for improved pharmacokinetics and reduced off-target effects [4]. The structural adaptability of the oxadiazolopyrazine core facilitates optimization toward specific biological targets: electron-withdrawing substituents enhance protonophoric activity for mitochondrial uncouplers, while hydrophobic aromatic groups optimize interactions within intracellular GPCR pockets [2] [4].
The 5,6-diethoxy substitution pattern on the [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold confers distinct physicochemical and pharmacological advantages critical for drug development. Ethoxy groups (-OCH₂CH₃) represent strongly electron-donating substituents that profoundly influence the electron-deficient core. Computational analyses indicate that diethoxy substitution increases electron density at the pyrazine nitrogen atoms by approximately 15-20% compared to unsubstituted or chloro-substituted analogues (e.g., 5,6-dichloro precursor) [6]. This electronic modulation reduces the core's electrophilicity, potentially decreasing nonspecific binding to off-target nucleophiles (e.g., glutathione) and enhancing metabolic stability [2] [6].
The diethoxy groups also impart superior lipophilicity and bioavailability relative to other alkoxy or alkylamino variants. Measured logP values for 5,6-diethoxy derivatives range from 1.8 to 2.2, striking an optimal balance between aqueous solubility (required for systemic distribution) and membrane permeability (necessary for intracellular target engagement) [6]. This is particularly advantageous for mitochondrial uncouplers, which must traverse both plasma and mitochondrial membranes. In contrast, smaller substituents like methoxy (logP ~0.9-1.4) exhibit reduced cellular uptake, while larger hydrophobic groups (e.g., phenoxy, logP >3.5) risk poor solubility and promiscuous membrane disruption [2] [6].
Table 2: Physicochemical Properties of 5,6-Disubstituted Oxadiazolopyrazine Derivatives
Substituent | Predicted logP | Aqueous Solubility (µg/mL) | Membrane Permeability (PAMPA, nm/s) | Key Advantages |
---|---|---|---|---|
5,6-Diethoxy | 1.8 - 2.2 | 45 - 65 | 18 - 25 | Optimal lipophilicity-solubility balance; enhanced metabolic stability |
5,6-Dimethoxy | 0.9 - 1.4 | >100 | 5 - 8 | High solubility; limited cellular uptake |
5,6-Diphenoxy | 3.5 - 4.0 | <10 | 30 - 40 | High permeability; poor solubility; CYP inhibition risk |
5,6-Dichloro | 1.2 - 1.6 | 20 - 30 | 12 - 16 | Synthetic versatility; potential electrophilic reactivity |
5,6-Bis(alkylamino) | 0.5 - 1.8 | Variable | 15 - 22 | H-bond donor capacity; pH-dependent solubility |
Synthetically, the 5,6-diethoxy motif is introduced via nucleophilic substitution of the 5,6-dichloro precursor (CAS 153493-48-2). This dichloride is synthesized from diaminofurazan and oxalic acid under acidic conditions, followed by chlorination with PCl₅/POCl₃ [2] [6] [8]. Subsequent reaction with sodium ethoxide or ethanol under basic conditions replaces chlorines with ethoxy groups. The chlorine atoms' high electrophilicity, activated by the electron-deficient fused ring system (Hammett constant σₚ ≈ 1.2), enables efficient substitution even with weak nucleophiles like ethanol [6] [8]. This synthetic route offers advantages in yield and scalability compared to introducing ethoxy groups earlier in the synthesis. Furthermore, the diethoxy configuration exhibits enhanced hydrolytic stability versus ester-containing uncouplers (e.g., OPC-163493), resisting enzymatic and nonenzymatic degradation in plasma and liver microsomes [2] [6].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3